Bienvenue dans la boutique en ligne BenchChem!

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Glutamate Transport EAAT Inhibitor Potency

Procure (2S,4S)-pyrrolidine-2,4-dicarboxylic acid (L-cis-2,4-PDC), a conformationally constrained glutamate analog with defined (2S,4S) stereochemistry. This tool exhibits >40-fold lower EAAT potency vs L-trans-2,4-PDC and 50-fold mGluR3 selectivity over the (2R,4R) enantiomer, enabling precise discrimination of transporter reversal and mGlu3 signaling. Essential for neuroscience research.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 188345-76-8
Cat. No. B068908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4S)-pyrrolidine-2,4-dicarboxylic acid
CAS188345-76-8
Synonyms2,4-Pyrrolidinedicarboxylicacid,cis-(9CI)
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1C(CNC1C(=O)O)C(=O)O
InChIInChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1
InChIKeyNRSBQSJHFYZIPH-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4S)-Pyrrolidine-2,4-dicarboxylic Acid (L-cis-2,4-PDC) CAS 188345-76-8: A Stereospecific EAAT Inhibitor and mGlu3 Affinity Tool


(2S,4S)-pyrrolidine-2,4-dicarboxylic acid, also known as L-cis-2,4-PDC, is a conformationally constrained glutamate analog that serves as a competitive, transportable inhibitor of excitatory amino acid transporters (EAATs) [1]. It is the cis-diastereomer of the more widely used L-trans-2,4-PDC, exhibiting a distinct stereochemistry that confers a unique pharmacological profile [1]. The compound is primarily employed in neuroscience research to probe the functional roles of EAAT subtypes and to investigate metabotropic glutamate receptor (mGluR) signaling [1][2]. Its defined stereochemistry (2S,4S) is critical for its interaction with both EAATs and group II mGlu receptors, making it a valuable tool for differentiating between stereoisomer-dependent biological effects [1][2].

Why (2S,4S)-Pyrrolidine-2,4-dicarboxylic Acid Cannot Be Substituted by L-trans-2,4-PDC or Other EAAT Inhibitors


Generic substitution among EAAT inhibitors is scientifically unsound due to profound differences in stereoselectivity, transporter subtype selectivity, and, most critically, mechanism of action—specifically, the distinction between being a transported substrate versus a non-transported blocker [1]. (2S,4S)-pyrrolidine-2,4-dicarboxylic acid (L-cis-2,4-PDC) exhibits a >40-fold lower potency for EAAT inhibition compared to its trans-diastereomer, L-trans-2,4-PDC [1]. More importantly, the two stereoisomers display divergent activity at metabotropic glutamate receptors, with the (2S,4S) isomer possessing a 50-fold higher affinity for the mGlu3 receptor subtype compared to the (2R,4R) enantiomer . Furthermore, compounds like DL-TBOA, while potent, are non-transportable inhibitors that induce severe excitotoxicity in vivo, in stark contrast to the more moderate profile of L-cis-2,4-PDC [2]. These functional disparities render the compounds non-interchangeable and highlight the necessity for precise selection based on experimental design.

Quantitative Differentiation of (2S,4S)-Pyrrolidine-2,4-dicarboxylic Acid (L-cis-2,4-PDC) from Closest Analogs


EAAT Transporter Inhibition Potency: L-cis-2,4-PDC vs. L-trans-2,4-PDC (Ki)

In a direct head-to-head comparison using rat forebrain synaptosomes, (2S,4S)-pyrrolidine-2,4-dicarboxylic acid (L-cis-2,4-PDC) exhibits a Ki of 66 ± 6 μM for inhibiting glutamate uptake. This is in stark contrast to its trans-diastereomer, L-trans-2,4-PDC, which is significantly more potent with a Ki of 1.5 ± 0.5 μM under identical assay conditions [1]. This represents a >40-fold difference in inhibitory potency at the EAATs.

Glutamate Transport EAAT Inhibitor Potency Neurochemistry

Mechanism of Action: Substrate Classification of L-cis-2,4-PDC vs. Non-Substrate Inhibitors (e.g., DL-TBOA, DHK)

(2S,4S)-pyrrolidine-2,4-dicarboxylic acid (L-cis-2,4-PDC) acts as a transportable substrate inhibitor at EAATs, inducing heteroexchange and promoting efflux of D-[3H]aspartate. In a comparative study, at a concentration of 100 μM, L-cis-2,4-PDC induced a significant exchange rate of 206 ± 16 pmol/mg protein/2 min in rat forebrain synaptosomes. In contrast, the non-substrate inhibitors dihydrokainate (DHK) and kainate, when tested at 100 μM, induced minimal to no exchange (0 ± 1.5 and 0 ± 3 pmol/mg protein/2 min, respectively) [1]. This confirms L-cis-2,4-PDC as a functional substrate.

Glutamate Transport EAAT Substrate Inhibitor Neurotransmitter Release

Stereospecific mGlu3 Receptor Affinity: (2S,4S) Enantiomer vs. (2R,4R) Enantiomer

While known primarily as an EAAT inhibitor, (2S,4S)-pyrrolidine-2,4-dicarboxylic acid exhibits potent and stereospecific affinity for the group II metabotropic glutamate receptor mGlu3. The (2S,4S)-isomer displays an IC50 of 0.7 μM for mGlu3, which is approximately 50-fold higher affinity than its (2R,4R)-counterpart . This high degree of enantioselectivity is attributed to complementary hydrogen-bonding interactions with Ser159 and Ser162 within the receptor's Venus flytrap domain .

Metabotropic Glutamate Receptor mGlu3 Stereoselectivity Enantiomer

In Vivo Neurotoxicity Profile: L-cis-2,4-PDC vs. the Non-Substrate Inhibitor DL-TBOA

A comparative in vivo study in rat hippocampus demonstrates a stark difference in neurotoxicity between substrate and non-substrate EAAT inhibitors. Microdialysis administration of 500 μM of the non-substrate inhibitor DL-TBOA increased extracellular glutamate levels 9-fold and aspartate 3.4-fold, resulting in dose-dependent neuronal damage in CA1 and dentate gyrus, and induced convulsive behavior [1]. In contrast, an equivalent concentration (500 μM) of the substrate inhibitor L-trans-2,4-PDC (a close analog of L-cis-2,4-PDC) produced a more discrete elevation of amino acids (2.6-fold and 3-fold for aspartate and glutamate, respectively), with no observable neuronal damage, behavioral changes, or EEG alterations [1]. As a transportable substrate inhibitor, L-cis-2,4-PDC is expected to share a similar, less toxic in vivo profile compared to DL-TBOA.

Excitotoxicity In Vivo Microdialysis Neuroprotection Glutamate

Recommended Research Applications for (2S,4S)-Pyrrolidine-2,4-dicarboxylic Acid (L-cis-2,4-PDC) Based on Its Differentiated Profile


Investigating Transporter-Mediated Glutamate Release and Heteroexchange

Given its quantifiable ability to induce D-[3H]aspartate efflux (206 ± 16 pmol/mg protein/2 min) [1], (2S,4S)-pyrrolidine-2,4-dicarboxylic acid is uniquely suited as a pharmacological tool to study reverse operation of EAATs and heteroexchange mechanisms. Unlike non-substrate blockers such as DHK or DL-TBOA which do not trigger substrate efflux, this compound allows for the specific interrogation of how transporter reversal contributes to extracellular glutamate accumulation in both physiological and pathological states.

Probing mGlu3 Receptor Pharmacology with a Stereospecific Tool Compound

The high affinity (IC50 = 0.7 μM) and 50-fold enantioselectivity for the mGlu3 receptor over its (2R,4R) counterpart make (2S,4S)-pyrrolidine-2,4-dicarboxylic acid a valuable chemical probe for dissecting mGlu3-mediated signaling pathways. It can be used in parallel with EAAT studies to determine if observed effects are attributable to transporter modulation or direct receptor activation, providing a level of pharmacological discrimination not possible with non-selective compounds.

In Vivo Studies Requiring a Mild, Titratable EAAT Blockade with Minimal Excitotoxicity

The evidence indicates that substrate inhibitors like L-trans-2,4-PDC (and by extension, its cis-isomer) produce significantly less neurotoxicity and only a moderate elevation of extracellular glutamate in vivo compared to potent, non-transportable blockers like DL-TBOA [2]. (2S,4S)-pyrrolidine-2,4-dicarboxylic acid's relatively lower EAAT potency (Ki = 66 μM) [1] further contributes to a gentler pharmacological profile. This makes it an appropriate choice for chronic dosing paradigms or for use in sensitive brain regions where avoiding excitotoxic damage is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,4S)-pyrrolidine-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.